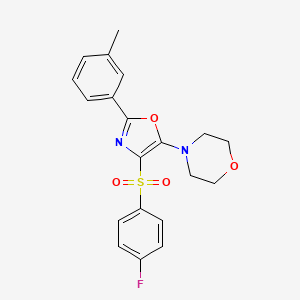

2-(1H-1,3-苯并二唑-2-基)-3-苯基-4H-1,4-苯并噻嗪;甲磺酰甲烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzodiazoles are a class of organic compounds containing a benzene ring fused to a diazole ring . They are used in a wide variety of applications, including as intermediates in the synthesis of other organic compounds .

Synthesis Analysis

The synthesis of benzodiazoles often involves the reaction of o-phenylenediamine with carboxylic acids . The specific synthesis process for your compound might involve additional steps or different reagents, depending on the exact structure .Molecular Structure Analysis

Benzodiazoles have a bicyclic structure with a benzene ring fused to a diazole ring . The exact molecular structure of your compound would depend on the specific substituents attached to this core structure .Chemical Reactions Analysis

Benzodiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that your compound can undergo would depend on its exact structure .Physical And Chemical Properties Analysis

Benzodiazoles are generally stable compounds that are resistant to oxidation and reduction . They are often solid at room temperature . The exact physical and chemical properties of your compound would depend on its specific structure .科学研究应用

合成和生物活性

研究已经深入合成新型化合物,包括苯并噻嗪,重点关注其生物活性。例如,合成新型苯并恶唑、苯并嗪、苯并噻唑、苯并噻嗪和其他具有 2,4-二羟苯基部分的相关化合物,旨在评估它们对人类癌细胞系、白色念珠菌属物种和植物病原真菌的生物活性。还通过计算机模拟估算了这些化合物的类药物特性,表明了一种发现新治疗剂的多方面方法 (Matysiak 等人,2018)。

抗氧化活性

合成具有抗氧化特性的化合物代表了另一个重要的研究领域。研究重点是合成化合物,例如 (1,4-亚苯基)双(芳基甲磺酰基吡咯和吡唑),并评估它们的抗氧化活性。这些研究表明,一些化合物表现出优异的自由基清除活性,表明它们在预防氧化应激相关疾病中具有潜在的用途 (Lavanya 等人,2014)。

先进材料开发

探索新型材料,例如聚苯并恶嗪,用于燃料电池等先进技术,也一直是一个重点。例如,一项关于合成用于直接甲醇燃料电池中质子交换膜的含磺酸苯并恶嗪单体的研究突出了该研究的跨学科性质,桥接了材料科学和化学工程。该研究评估了膜的特性,包括质子电导率和甲醇渗透性,这对于燃料电池的效率和性能至关重要 (Yao 等人,2014)。

创新的合成方法

已经开发了创新合成苯并噻嗪和相关化合物的合成方法,旨在提高化学反应的效率和选择性。例如,使用甲磺酸/SiO2 作为催化剂从羧酸合成 2-取代苯并噻唑代表了合成化学的一项重大进步,为生产这些化合物提供了一种简单、高效且通用的方法 (Sharghi 和 Asemani,2009)。

作用机制

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cellular response to DNA damage.

Mode of Action

This could result in changes to the cell cycle and DNA repair mechanisms .

Biochemical Pathways

The inhibition of Serine/threonine-protein kinase Chk1 can affect several biochemical pathways. These include the DNA damage response pathway, which is crucial for maintaining genomic stability. Downstream effects could include cell cycle arrest, apoptosis, or senescence .

Pharmacokinetics

Similar compounds have shown variable absorption, distribution, metabolism, and excretion profiles . These factors can significantly impact the bioavailability of the compound and its therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its interaction with Serine/threonine-protein kinase Chk1. Potential outcomes could include cell cycle arrest, induction of apoptosis, or cellular senescence .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions may enhance or inhibit the compound’s ability to bind to its target .

安全和危害

未来方向

属性

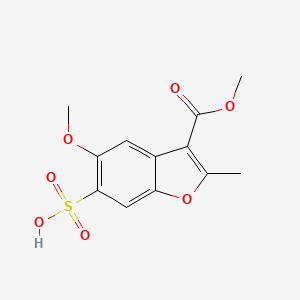

IUPAC Name |

2-(1H-benzimidazol-2-yl)-3-phenyl-4H-1,4-benzothiazine;methylsulfinylmethane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3S.C2H6OS/c1-2-8-14(9-3-1)19-20(25-18-13-7-6-12-17(18)22-19)21-23-15-10-4-5-11-16(15)24-21;1-4(2)3/h1-13,22H,(H,23,24);1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZQYESPNFMBFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C.C1=CC=C(C=C1)C2=C(SC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2858621.png)

![N-(4-{5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}phenyl)acetamide](/img/structure/B2858623.png)

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2858624.png)

![3-Amino-5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2858627.png)

![Methyl 2-[2-[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2858629.png)

![3-(2-Methylpropanesulfonyl)-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}piperidine](/img/structure/B2858630.png)

![N-[1-[2-(7-Ethyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B2858631.png)